molecular formula C10H12O3 B14232311 3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol CAS No. 474960-23-1

3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol

Katalognummer: B14232311
CAS-Nummer: 474960-23-1
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: WNVBQBFUOCVMIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol is an organic compound characterized by the presence of a hydroxymethyl group and a prop-2-en-1-yloxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-(hydroxymethyl)phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The phenol ring can undergo reduction to form a cyclohexanol derivative.

    Substitution: The hydroxyl group on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol or 3-(formyl)-5-[(prop-2-en-1-yl)oxy]phenol.

    Reduction: Formation of 3-(hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]cyclohexanol.

    Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol involves its interaction with various molecular targets and pathways. The hydroxymethyl and prop-2-en-1-yloxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenol ring can also undergo redox reactions, contributing to the compound’s antioxidant properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol (Eugenol): Shares the prop-2-en-1-yloxy group but has a methoxy group instead of a hydroxymethyl group.

    4-Allylguaiacol: Similar structure with an allyl group attached to the phenol ring.

    4-Allylcatechol-2-Methyl Ether: Contains an allyl group and a methoxy group on the phenol ring.

Uniqueness

3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol is unique due to the presence of both a hydroxymethyl group and a prop-2-en-1-yloxy group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

474960-23-1

Molekularformel

C10H12O3

Molekulargewicht

180.20 g/mol

IUPAC-Name

3-(hydroxymethyl)-5-prop-2-enoxyphenol

InChI

InChI=1S/C10H12O3/c1-2-3-13-10-5-8(7-11)4-9(12)6-10/h2,4-6,11-12H,1,3,7H2

InChI-Schlüssel

WNVBQBFUOCVMIW-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC(=CC(=C1)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.